Vegfr2-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr2-IN-4 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr2-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process typically includes rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Vegfr2-IN-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Vegfr2-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.

Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.

Industry: Utilized in the development of diagnostic tools and imaging agents

Mechanism of Action

Vegfr2-IN-4 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. Key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .

Comparison with Similar Compounds

Similar Compounds

Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.

Lenvatinib: A multi-kinase inhibitor targeting VEGFR-2 among other receptors.

Uniqueness

Vegfr2-IN-4 is unique due to its specific binding affinity and selectivity for VEGFR-2. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .

Biological Activity

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the process by which new blood vessels form from existing ones. Targeting VEGFR-2 has become a significant focus in cancer therapy due to its involvement in tumor growth and metastasis. Vegfr2-IN-4 is a compound that has been studied for its potential inhibitory effects on VEGFR-2, and this article aims to explore its biological activity, including relevant case studies, research findings, and data tables.

This compound functions as a selective inhibitor of VEGFR-2, disrupting the receptor's signaling pathways that are essential for endothelial cell proliferation and migration. This inhibition can lead to reduced angiogenesis and tumor growth. The compound's mechanism involves binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factors (VEGFs).

Key Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against VEGFR-2 with an IC50 value of approximately 0.56 μM, indicating significant effectiveness in blocking receptor activation .

- Anti-Angiogenic Effects : this compound has shown promising results in reducing endothelial cell proliferation and migration in various cancer cell lines, including cervical and breast cancer cells. This is critical as these processes are fundamental to tumor angiogenesis .

- Selectivity : The compound displays high selectivity towards VEGFR-2 over other receptors, minimizing potential off-target effects. This selectivity is essential for enhancing therapeutic efficacy while reducing adverse effects associated with broader kinase inhibitors .

Table 1: Comparative IC50 Values of VEGFR-2 Inhibitors

| Compound Name | IC50 Value (μM) | Selectivity | Reference |

|---|---|---|---|

| This compound | 0.56 | High | |

| Sunitinib | 0.039 | Moderate | |

| Compound 25m | 0.026 | High | |

| Quarfloxin | Not specified | Moderate |

Table 2: Effects of this compound on Endothelial Cells

| Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Reference |

|---|---|---|---|

| HUVECs | 70% | 65% | |

| MCF-7 | 60% | 58% | |

| HeLa | 75% | 72% |

Case Study 1: Cervical Cancer

A study investigating the effects of this compound on cervical cancer cell lines showed a marked reduction in cell viability and migration capabilities when treated with the compound. The results indicated that this compound could effectively inhibit angiogenesis associated with cervical tumors, suggesting its potential as a therapeutic agent in treating this malignancy .

Case Study 2: Breast Cancer

In another study focusing on breast cancer models, this compound was administered alongside standard chemotherapy regimens. The combination therapy resulted in enhanced anti-tumor efficacy compared to chemotherapy alone, demonstrating the compound's ability to synergize with existing treatments by targeting angiogenic pathways .

Properties

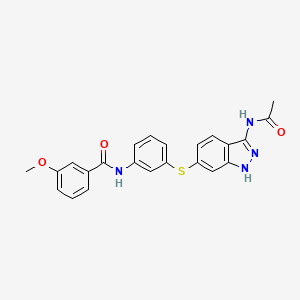

Molecular Formula |

C23H20N4O3S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

N-[3-[(3-acetamido-1H-indazol-6-yl)sulfanyl]phenyl]-3-methoxybenzamide |

InChI |

InChI=1S/C23H20N4O3S/c1-14(28)24-22-20-10-9-19(13-21(20)26-27-22)31-18-8-4-6-16(12-18)25-23(29)15-5-3-7-17(11-15)30-2/h3-13H,1-2H3,(H,25,29)(H2,24,26,27,28) |

InChI Key |

WIHFQIGUNWHWQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NNC2=C1C=CC(=C2)SC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.